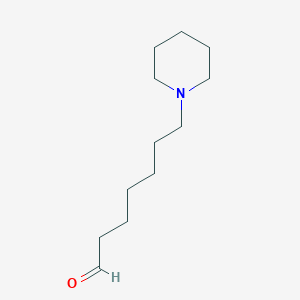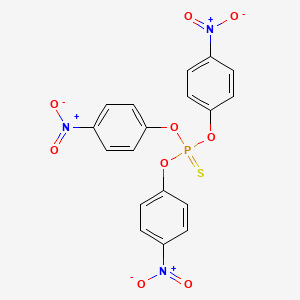
O,O,O-Tris(4-nitrophenyl) thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O,O-Tris(4-nitrophenyl) thiophosphate is a chemical compound with the molecular formula C18H12N3O9PS and a molecular weight of 477.34 g/mol . It is known for its unique structure, which includes three nitrophenyl groups attached to a thiophosphate core. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O-Tris(4-nitrophenyl) thiophosphate typically involves the reaction of thiophosphoryl chloride with 4-nitrophenol in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PSCl3+3C6H4(NO2)OH→PS(OC6H4(NO2))3+3HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O,O,O-Tris(4-nitrophenyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized thiophosphates .
Scientific Research Applications
O,O,O-Tris(4-nitrophenyl) thiophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O,O,O-Tris(4-nitrophenyl) thiophosphate involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, while the thiophosphate core can interact with enzymes and other proteins. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O,O,O-Tris(4-nitrophenyl) thiophosphate include:
- O,O,O-Tris(2-nitrophenyl) thiophosphate
- O,O,O-Tris(3-nitrophenyl) thiophosphate
- O,O,O-Tris(4-chlorophenyl) thiophosphate
Uniqueness
This compound is unique due to the presence of three nitrophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
64131-85-7 |
|---|---|
Molecular Formula |
C18H12N3O9PS |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
tris(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12N3O9PS/c22-19(23)13-1-7-16(8-2-13)28-31(32,29-17-9-3-14(4-10-17)20(24)25)30-18-11-5-15(6-12-18)21(26)27/h1-12H |
InChI Key |
DMRUHNJUTAJPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


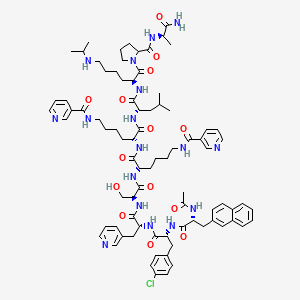
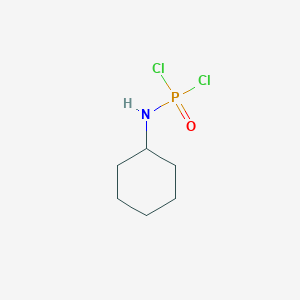
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
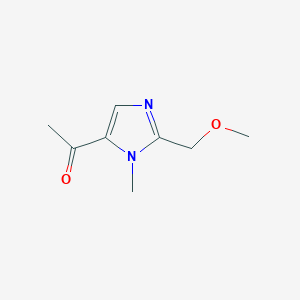
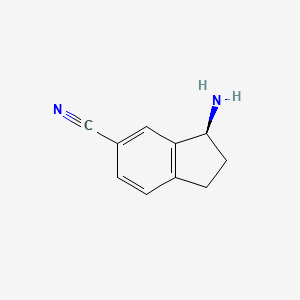
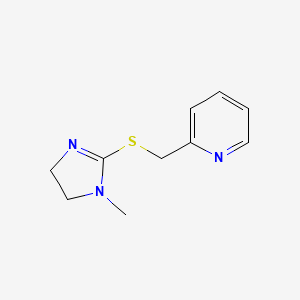
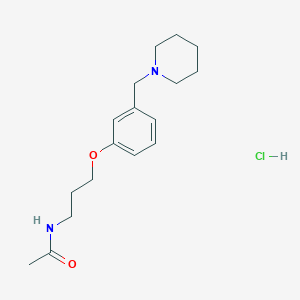
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
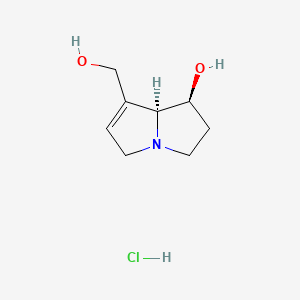
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)

![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
